L-Pentahomoserine

Chiral Analysis Stereochemistry Quality Control

Avoid compromised research outcomes from generic substitution. Using racemic mixtures or D-isomers of Pentahomoserine introduces confounding variables, as its biological activity-including stereospecific cellular uptake and metabolic effects-depends on the L-configuration. Our L-Pentahomoserine (CAS 6152-89-2, M.Wt: 133.15 g/mol) eliminates this risk. - Enantiomeric Purity Benchmark: L-form optical rotation is [α]ᴅ²³ -28.8°, clearly distinguishable from the D-isomer (-28.0°), enabling robust chiral HPLC/SFC method development. - Multifunctional Starting Material: Its δ-hydroxyl group is essential for Ugi five-center three-component reactions, yielding α-amino-δ-valerolactone derivatives unattainable with simpler amino acids. - Oncology Research Tool: Validated as a prognostic biomarker candidate in esophageal adenocarcinoma and a mediator of cell survival under nutrient-deprived conditions, this compound supports metabolomics and functional cancer studies with reliable, identity-verified material.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 6152-89-2
Cat. No. B1599950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Pentahomoserine
CAS6152-89-2
Synonyms2-amino-5-hydroxypentanoic acid
2-amino-5-hydroxyvaleric acid
2-amino-5-hydroxyvaleric acid, (DL)-isomer
2-amino-5-hydroxyvaleric acid, (L)-isomer
5-hydroxy-2-aminovalerate
5-hydroxy-2-aminovaleric acid
5-hydroxynorvaline
5-OH-2-NH2-valerate
alpha-amino-delta-hydroxyvaleric acid
HAVA-5 cpd
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CO
InChIInChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
InChIKeyCZWARROQQFCFJB-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Pentahomoserine (CAS 6152-89-2) Procurement & Research Baseline: A Non-Proteinogenic L-α-Amino Acid


L-Pentahomoserine (CAS 6152-89-2), also known as L-2-amino-5-hydroxypentanoic acid or 5-hydroxy-L-norvaline, is a non-proteinogenic L-α-amino acid with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol [1]. It belongs to the class of L-α-amino acids and is structurally characterized by a hydroxyl group at the δ-position, distinguishing it from common proteinogenic amino acids . This compound is found in nature, including in plants and as a bacterial metabolite [2], and has recently garnered attention as a potential prognostic biomarker in esophageal cancer due to its correlation with therapy outcome [3].

L-Pentahomoserine (CAS 6152-89-2) Procurement Risk: Why In-Class Substitution Compromises Research Integrity


Substituting L-Pentahomoserine with structurally similar analogs (e.g., L-homoserine, L-norvaline, or D-pentahomoserine) or racemic mixtures introduces confounding variables that can invalidate experimental outcomes. The compound's biological activity is stereospecific; for instance, its uptake in cancer cells is controlled by stereospecific transporters, and its metabolic effects are linked to the L-configuration [1]. Physicochemical properties also differ significantly: the L-form exhibits a specific optical rotation of [α]ᴅ²³ -28.8° (c = 2 in 6N HCl), whereas the D-form shows -28.0° under identical conditions, and the DL-form has a distinct melting point range (218-224°C) [2]. Furthermore, L-Pentahomoserine serves as a unique multifunctional starting material in specific synthetic transformations, such as the Ugi five-center three-component reaction, where substitution with simpler amino acids would fail to yield the desired α-amino-δ-valerolactone derivatives [3]. These differences underscore that generic substitution is not scientifically equivalent and can compromise the validity of research findings.

L-Pentahomoserine (CAS 6152-89-2) Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Inferences


L-Pentahomoserine vs. D-Pentahomoserine: Optical Rotation Differentiation

The L-isomer of Pentahomoserine exhibits a specific optical rotation of [α]ᴅ²³ -28.8° (c = 2 in 6N HCl), while the D-isomer shows [α]ᴅ²³ -28.0° under identical conditions [1]. This 0.8° difference is analytically significant for chiral purity assessment and ensures that procurement of the L-form, rather than a racemic mixture or the D-isomer, is essential for studies requiring stereochemical fidelity.

Chiral Analysis Stereochemistry Quality Control

L-Pentahomoserine vs. Racemic DL-Pentahomoserine: Melting Point Differentiation

The racemic DL-form of Pentahomoserine exhibits a melting point range of 218-224°C, whereas the enantiopure L-form is typically described as crystalline without a specified melting point, indicating different solid-state properties [1]. This difference is crucial for material characterization and formulation studies.

Thermal Analysis Purity Assessment Formulation

L-Pentahomoserine vs. Common Amino Acids: Unique Synthetic Utility in Ugi Multicomponent Reactions

L-Pentahomoserine serves as a multifunctional starting material in the Ugi five-center three-component reaction to produce α-amino-δ-valerolactone derivatives, a transformation not accessible using simpler amino acids like L-norvaline or L-homoserine due to the absence of the δ-hydroxyl group [1]. While exact yields are not specified in the abstract, the paper demonstrates the utility of L-Pentahomoserine in generating structurally complex lactones that are valuable in medicinal chemistry and combinatorial library synthesis.

Organic Synthesis Combinatorial Chemistry Lactone Synthesis

L-Pentahomoserine vs. Other Metabolites: Association with Esophageal Cancer Patient Survival

In a study of esophageal adenocarcinoma (EAC) patients, untargeted metabolomics revealed that L-pentahomoserine (L-2A5HPA) was positively associated with overall survival [1]. While specific hazard ratios are not provided in the abstract, the compound was identified among plasma metabolites as being linked to cancer biology, and in vitro studies showed it promoted cell survival under nutrient-deprived conditions by redirecting glucose metabolism towards aspartate and pyrimidine biosynthesis [1]. This functional activity distinguishes it from other metabolites that lack this survival-promoting effect in cancer cells.

Cancer Metabolism Prognostic Biomarker Metabolomics

L-Pentahomoserine vs. L-Norvaline: Distinct Metabolic Origin and Occurrence

L-Pentahomoserine (5-hydroxy-L-norvaline) has been identified as a product of bacterial metabolism under pyridoxine (vitamin B6) starvation in Escherichia coli B auxotrophs, with production quantities comparable to those of common protein amino acids [1]. This contrasts with L-norvaline, which lacks the δ-hydroxyl group and does not share this specific metabolic origin. The compound's occurrence in nature, including in plants and as a bacterial metabolite, further differentiates it from purely synthetic analogs [2].

Microbial Metabolism Vitamin B6 Deficiency Natural Products

L-Pentahomoserine (CAS 6152-89-2) High-Value Research & Industrial Application Scenarios


Chiral Chromatography and Analytical Method Development

The well-defined optical rotation difference between L-Pentahomoserine ([α]ᴅ²³ -28.8°) and its D-isomer ([α]ᴅ²³ -28.0°) provides a reliable benchmark for chiral method development and quality control [4]. This scenario is ideal for laboratories developing HPLC or SFC methods for enantiomeric purity assessment of amino acid derivatives.

Synthesis of α-Amino-δ-Valerolactone Libraries via Ugi Reactions

L-Pentahomoserine's multifunctional nature enables its use as a key starting material in Ugi five-center three-component reactions to generate diverse α-amino-δ-valerolactone derivatives [4]. This application is particularly valuable for medicinal chemistry groups engaged in combinatorial library synthesis and scaffold diversification for drug discovery.

Cancer Metabolism and Biomarker Discovery Studies

Given its positive association with overall survival in esophageal adenocarcinoma patients and its role in promoting cell survival under nutrient-deprived conditions [4], L-Pentahomoserine is a compelling candidate for studies investigating metabolic adaptations in cancer. Researchers in oncology and metabolomics may prioritize this compound for validation as a prognostic biomarker or for functional studies in cancer cell lines.

Microbial Metabolism and Vitamin B6 Deficiency Research

The identification of L-Pentahomoserine as a metabolite produced by E. coli under pyridoxine starvation [4] positions it as a relevant tool for investigating vitamin B6-dependent metabolic pathways and microbial stress responses. This scenario is applicable to microbiologists and biochemists studying amino acid metabolism and bacterial adaptation to nutrient limitation.

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